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Compound of Interest

Compound Name: JTE 907

CAS No.: 170148-29-5

Cat. No.: B1663865 Get Quote

JTE-907, chemically known as N-(benzo[1]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-

dihydroquinoline-3-carboxamide, is a synthetic, non-cannabinoid ligand developed as a highly

selective tool for studying the CB2 receptor.[2] Unlike agonists which activate a receptor, or

neutral antagonists which block agonist binding without affecting the receptor's basal activity,

JTE-907 is an inverse agonist. This means it binds to the CB2 receptor and reduces its

constitutive (basal) level of signaling activity.[3] This property, combined with its high selectivity

for CB2 over the psychoactive CB1 receptor, has established JTE-907 as an invaluable

compound for investigating the physiological and pathophysiological roles of the CB2 receptor,

particularly in the immune system and inflammatory processes.[2][4]

Comparative Binding Affinity Profile of JTE-907
The binding affinity of a ligand, quantified by the inhibition constant (Kᵢ), is a critical measure of

its potency at a given receptor. A lower Kᵢ value signifies a higher binding affinity. JTE-907

exhibits significant affinity for the CB2 receptor, with notable variations across different species.

A seminal study by Iwamura et al. (2001) systematically characterized these affinities, revealing

a particularly high affinity for the rat CB2 receptor.[3] This species-dependent variability is a

crucial consideration for researchers when translating findings from animal models to human

systems. The CB2 receptor protein sequence is more divergent across species compared to

the highly conserved CB1 receptor, which likely accounts for these affinity differences.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1663865?utm_src=pdf-interest
https://pdf.benchchem.com/15135/Application_Notes_and_Protocols_for_Radioligand_Binding_Assays_of_CB2R_5_HT1AR_Dual_Agonists.pdf
https://en.wikipedia.org/wiki/JTE-907
https://pubmed.ncbi.nlm.nih.gov/11160626/
https://en.wikipedia.org/wiki/JTE-907
https://pubmed.ncbi.nlm.nih.gov/30552973/
https://pubmed.ncbi.nlm.nih.gov/11160626/
https://realmofcaring.org/wp-content/uploads/2020/12/Endocannabinoid-binding-to-the-cannabinoid-receptors-what-is-known-and-what-remains-unknown.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The table below summarizes the Kᵢ values of JTE-907 for both CB1 and CB2 receptors in

human, mouse, and rat, highlighting its selectivity for the CB2 receptor.

Species Receptor Kᵢ (nM)
Selectivity
(CB1 Kᵢ / CB2
Kᵢ)

Receptor
Source

Human CB2 35.9 66-fold CHO Cells

CB1 2370 CHO Cells

Mouse CB2 1.55 684-fold CHO Cells

CB1 1060 Cerebellum

Rat CB2 0.38 2760-fold Splenocytes

CB1 1050 Cerebellum

Data compiled from Iwamura et al., 2001.[3]

Mechanism of Action: Inverse Agonism and CB2
Receptor Signaling
The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory

G-proteins (Gαᵢ/₀).[6] Agonist activation of the CB2 receptor leads to the inhibition of the

enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second

messenger cyclic adenosine monophosphate (cAMP).[3][6]

As an inverse agonist, JTE-907 counters this pathway. In experimental systems, JTE-907 has

been shown to produce a concentration-dependent increase in forskolin-stimulated cAMP

production in cells expressing human and mouse CB2 receptors.[3] This occurs because JTE-

907 stabilizes the inactive conformation of the receptor, reducing its basal, agonist-independent

signaling and thereby relieving the constitutive inhibition of adenylyl cyclase.
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Caption: Canonical CB2 receptor signaling pathway and modulation by an agonist vs. an

inverse agonist like JTE-907.

While JTE-907's primary mechanism is CB2 inverse agonism, some studies have reported

effects that may be independent of this action, such as stimulating insulin secretion in

pancreatic islets through a Gq-coupled pathway not involving CB2 or another known

cannabinoid receptor, GPR55.[7][8][9] This highlights the importance of considering potential

off-target effects in specific biological contexts.

Experimental Protocol: Radioligand Binding Assay
for Kᵢ Determination
The determination of a compound's Kᵢ value is typically performed using a competitive

radioligand binding assay.[10] This technique measures the ability of an unlabeled test

compound (the "competitor," e.g., JTE-907) to displace a radiolabeled ligand with known affinity

from the receptor.

The following protocol is a self-validating system for determining the binding affinity of a test

compound at cannabinoid receptors expressed in cell membranes.

Step-by-Step Methodology
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1. Preparation of Cell Membranes: a. Source: Utilize a stable cell line (e.g., CHO, HEK-293)

recombinantly expressing the target receptor (human, mouse, or rat CB2) or tissue

endogenously expressing the receptor (e.g., rat splenocytes).[1][3] b. Homogenization: Harvest

cells and resuspend them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM

EDTA, pH 7.4) containing a protease inhibitor cocktail. Homogenize the suspension using a

Dounce or Polytron homogenizer.[1] c. Centrifugation: Perform a low-speed centrifugation (e.g.,

1,000 x g for 10 min at 4°C) to remove nuclei and debris. Transfer the supernatant to a new

tube and perform a high-speed centrifugation (e.g., 40,000 x g for 30 min at 4°C) to pellet the

cell membranes.[1] d. Storage: Resuspend the membrane pellet in a sucrose-containing buffer,

determine the protein concentration (e.g., via Bradford or BCA assay), aliquot, and store at

-80°C.[1]

2. Competitive Binding Assay: a. Assay Buffer: Prepare an appropriate assay buffer, typically

50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL Bovine Serum Albumin (BSA), pH

7.4. BSA is included to prevent non-specific binding of the ligands to the assay tubes. b. Plate

Setup: In a 96-well plate, set up the following conditions in triplicate: i. Total Binding:

Radioligand + Membranes + Assay Buffer. ii. Non-Specific Binding (NSB): Radioligand +

Membranes + A high concentration of an unlabeled, potent cannabinoid ligand (e.g., 10 µM

WIN 55,212-2) to saturate all specific binding sites.[1] iii. Test Compound: Radioligand +

Membranes + Varying concentrations of the test compound (e.g., JTE-907, typically in a 10-

point dilution series). c. Reagent Addition: Add reagents in the following order: assay buffer (or

unlabeled ligand for NSB), test compound dilutions, radioligand (e.g., [³H]-CP55,940 at a final

concentration near its Kₑ, ~0.8 nM), and finally the diluted membrane preparation (e.g., 10-20

µg protein/well).[1] d. Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation

to allow the binding to reach equilibrium.[1]

3. Filtration and Quantification: a. Termination: Terminate the reaction by rapid filtration through

glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce

non-specific filter binding.[1] b. Washing: Quickly wash the filters multiple times with ice-cold

wash buffer to remove unbound radioligand. c. Scintillation Counting: Transfer the filters to

scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute,

CPM) using a liquid scintillation counter.

4. Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-

Specific Binding (CPM). b. Generate Competition Curve: Plot the percentage of specific binding
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against the log concentration of the test compound. c. Determine IC₅₀: Use non-linear

regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the

concentration of the test compound that displaces 50% of the specific binding of the

radioligand. d. Calculate Kᵢ: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation: Kᵢ =

IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its dissociation

constant.[10]
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Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion
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JTE-907 is a potent and highly selective CB2 receptor inverse agonist, demonstrating

nanomolar to sub-nanomolar binding affinities that vary across human, mouse, and rat species.

Its well-characterized profile makes it an essential tool for dissecting the roles of the CB2

receptor in health and disease. Understanding its species-specific affinities and its mechanism

as an inverse agonist is crucial for the design of robust experiments and the accurate

interpretation of their results. The methodologies described herein provide a validated

framework for the characterization of JTE-907 and other novel ligands, ensuring scientific rigor

in the field of cannabinoid pharmacology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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